molecular formula C15H19NO6 B3057231 Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester CAS No. 77856-51-0

Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester

Cat. No. B3057231
CAS RN: 77856-51-0
M. Wt: 309.31 g/mol
InChI Key: GCARTCPMCGRKDU-UHFFFAOYSA-N
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Description

Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester, also known as DMAPA, is a chemical compound with the molecular formula C14H17NO6. DMAPA is a widely used reagent in organic chemistry for its ability to catalyze reactions and its versatility in synthesis.

Scientific Research Applications

Boron-Containing Drug Design

Boronic acids and their esters, including DIMETHYL 3-(BENZYLOXYCARBONYLAMINO)PENTANEDIOATE, serve as promising building blocks for drug development. Specifically, they act as boron carriers suitable for neutron capture therapy . However, these compounds are only marginally stable in water, and their hydrolysis kinetics depend on substituents in the aromatic ring. Researchers must exercise caution when considering these boronic pinacol esters for pharmacological purposes .

Asymmetric Hydrolysis

DIMETHYL 3-(BENZYLOXYCARBONYLAMINO)PENTANEDIOATE has been studied for its asymmetric hydrolysis. In one approach, microorganisms catalyze the hydrolysis of prochiral dimethyl 3-benzyloxycarbonylamino-glutarate, yielding (S)-3-amino-4-methoxycarbonylbutyric acid. This compound finds applications in the synthesis of carbapenem and negamycin antibiotics .

Amino Acid Modification

A novel method involves modifying amino acids using dimethyl carbonate (DMC) and acid. DIMETHYL 3-(BENZYLOXYCARBONYLAMINO)PENTANEDIOATE can be N-methylated, N,O-dimethylated, and N-formylated using this acid-assisted approach. The high conversion rates and yields make it an efficient strategy for amino acid functionalization .

Chemical Properties

Availability

DIMETHYL 3-(BENZYLOXYCARBONYLAMINO)PENTANEDIOATE is available for pharmaceutical testing and serves as a high-quality reference standard .

properties

IUPAC Name

dimethyl 3-(phenylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-20-13(17)8-12(9-14(18)21-2)16-15(19)22-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCARTCPMCGRKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455192
Record name Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester

CAS RN

77856-51-0
Record name Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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